3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid
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Overview
Description
3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid are complex organic compounds characterized by their unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include commercially available precursors such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key steps in the synthesis involve the formation of oxazole rings, which are crucial for the final structure of the compounds .
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for their potential therapeutic properties, including anti-diabetic activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose metabolism . The binding of these compounds to PPARs can modulate the expression of genes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: A mono carboxylic acid with a similar structural framework.
Isocrotonic acid: Another isomer of butenoic acid with comparable properties.
3-Butenoic acid: Shares structural similarities with the target compounds.
Uniqueness
The uniqueness of 3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid lies in their specific functional groups and the potential for diverse applications in various fields. Their ability to interact with PPARs and other molecular targets sets them apart from simpler analogs.
Properties
Molecular Formula |
C43H52N2O14S2 |
---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
3-ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid |
InChI |
InChI=1S/C22H27NO7S.C21H25NO7S/c1-4-29-23-16(2)21(22(24)25)15-18-7-9-19(10-8-18)28-14-13-17-5-11-20(12-6-17)30-31(3,26)27;1-15(22-27-2)20(21(23)24)14-17-6-8-18(9-7-17)28-13-12-16-4-10-19(11-5-16)29-30(3,25)26/h5-12,21H,4,13-15H2,1-3H3,(H,24,25);4-11,20H,12-14H2,1-3H3,(H,23,24) |
InChI Key |
HBBYDBGYLMYIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O.CC(=NOC)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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